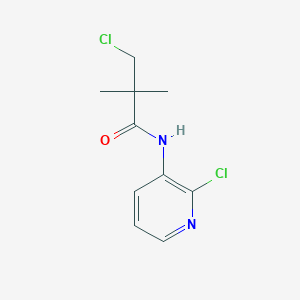

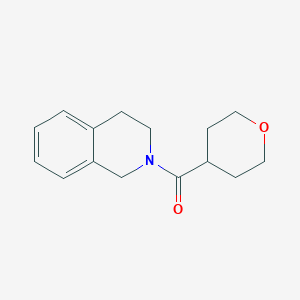

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

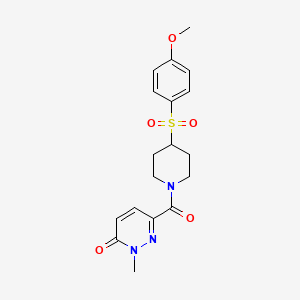

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide, commonly known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFPB is a small molecule that has been synthesized and studied for its potential applications in various fields, including drug discovery, cancer research, and neuroscience.

Aplicaciones Científicas De Investigación

Supramolecular Synthons and Crystal Engineering

The chemical structure and supramolecular assembly of phenol–isonicotinamide adducts have been investigated to understand the role of isonicotinamide in crystal engineering. These studies reveal how hydrogen bonding of amide dimers via N–H⋯O_phenol/water contributes to the cooperative effects essential for the self-assembly of discrete aggregates and infinite chains in crystal structures. This insight expands the versatility of isonicotinamide as a co-crystallizing agent, highlighting its importance in the development of new materials and the exploration of molecular complexes for various applications (Peddy Vishweshwar et al., 2003).

Organic Synthesis and Functionalization

In organic synthesis, the benzylic C-H trifluoromethylation of phenol derivatives has been demonstrated using copper/Togni reagent, showcasing a methodology for introducing the trifluoromethyl group selectively at the para position of the hydroxyl group of phenols. This technique has practical utility in the synthesis of potent inhibitors, such as the enoyl-acyl carrier protein reductase (FabI) inhibitor, underscoring the significance of such functionalization reactions in medicinal chemistry and drug development (H. Egami et al., 2015).

Phase Equilibrium in Ionic Liquids

Research on the phase equilibrium phenomena in solutions involving ionic liquids has explored the solubility of phenolic compounds in various ionic liquids, providing critical insights into the solvation mechanisms and the effect of ionic liquid structure on solubility. This knowledge is pivotal for the design and optimization of extraction processes and the development of novel solvents for the separation of value-added compounds from biomass, highlighting the potential of ionic liquids in green chemistry and sustainable processes (R. Bogel-Łukasik et al., 2010).

Antimicrobial Activity of Derivatives

The synthesis and evaluation of antimicrobial activity of triazole derivatives have shown significant potential against various microorganisms. By starting from isonicotinamide and through a series of reactions, new compounds have been developed, demonstrating substantial activity against bacteria and fungi. This research contributes to the discovery of new antimicrobial agents and underscores the versatility of isonicotinamide derivatives in therapeutic applications (Ravinesh Mishra et al., 2010).

Propiedades

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c18-17(19,20)14-4-3-5-15(12-14)24-11-2-1-8-22-16(23)13-6-9-21-10-7-13/h3-7,9-10,12H,8,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIKYMABOPZLOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC=NC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B2689431.png)

![4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2689432.png)

![1-[4-[2-(Methylsulfanylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2689439.png)

![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2689446.png)

![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B2689451.png)